7-(benzyloxy)-3,4,8-trimethyl-2H-chromen-2-one
Description
7-(Benzyloxy)-3,4,8-trimethyl-2H-chromen-2-one is a substituted coumarin derivative characterized by a benzyloxy group at the 7-position and methyl groups at the 3-, 4-, and 8-positions of the chromen-2-one core. Its molecular formula is C₂₁H₂₀O₃, with a molecular weight of 320.38 g/mol.
Properties
IUPAC Name |
3,4,8-trimethyl-7-phenylmethoxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O3/c1-12-13(2)19(20)22-18-14(3)17(10-9-16(12)18)21-11-15-7-5-4-6-8-15/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLCQNKXSNUUJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(benzyloxy)-3,4,8-trimethyl-2H-chromen-2-one typically involves the following steps:
Starting Material: The synthesis begins with 3,4,8-trimethyl-2H-chromen-2-one.
Benzyloxy Group Introduction: The benzyloxy group is introduced at the 7th position through a nucleophilic substitution reaction. This can be achieved by reacting the starting material with benzyl bromide in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes:
- Using continuous flow reactors to enhance reaction efficiency.
- Employing automated systems for precise control of reaction conditions.
- Implementing purification techniques such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 7-(Benzyloxy)-3,4,8-trimethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Dihydrochromen-2-one derivatives.
Substitution: Various substituted chromen-2-one derivatives depending on the nucleophile used.
Scientific Research Applications
7-(Benzyloxy)-3,4,8-trimethyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 7-(benzyloxy)-3,4,8-trimethyl-2H-chromen-2-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Analogs
7-[(2-Fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one
- Molecular Formula : C₁₉H₁₇FO₃
- Molecular Weight : 312.34 g/mol
- Key Differences: A fluorine atom replaces a hydrogen on the benzyl group.
- Impact : Fluorination often improves pharmacokinetic properties by reducing oxidative metabolism.
7-[(2-Chloro-6-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one
- Molecular Formula : C₁₉H₁₆ClFO₃
- Molecular Weight : 346.78 g/mol
- Key Differences : Incorporates both chlorine and fluorine atoms, increasing steric bulk and electronic effects. The chlorine atom may enhance halogen bonding with biomolecules .
- Impact : Higher molecular weight and lipophilicity compared to the parent compound could affect membrane permeability.
Alkoxy and Aryloxy Variants
7-[2-(4-Methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one
- Molecular Formula : C₂₃H₂₂O₆ (estimated)
- Key Differences : A methoxyphenyl group is linked via an oxoethoxy chain. This introduces a ketone and methoxy group, altering solubility and hydrogen-bonding capacity .
- Impact : The extended chain may reduce crystallinity but improve solubility in polar solvents.
5,7-Bis(benzyloxy)-2-[4-(benzyloxy)phenyl]-4H-chromen-4-one
- Molecular Formula : C₃₆H₂₈O₆
- Molecular Weight : 556.62 g/mol
- Key Differences : Three benzyloxy groups increase steric hindrance and lipophilicity dramatically. The 4H-chromen-4-one core differs in oxidation state from the 2H-chromen-2-one structure .
- Impact : Enhanced π-π stacking interactions may improve solid-state stability but reduce aqueous solubility.
Hydroxy and Amino Derivatives
6-[3-(Dimethylamino)prop-2-enoyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one
- Molecular Formula: C₁₉H₂₃NO₄
- Molecular Weight : 329.40 g/mol
- Key Differences: A hydroxy group at the 7-position and a dimethylamino-propenoyl substituent at the 6-position introduce polarity and basicity .
4,7-Dihydroxy-3-phenyl-chromen-2-one
Structural and Functional Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Applications |
|---|---|---|---|---|
| 7-(Benzyloxy)-3,4,8-trimethyl-2H-chromen-2-one | C₂₁H₂₀O₃ | 320.38 | Benzyloxy, 3× methyl | Antimicrobial, enzyme inhibition |
| 7-[(2-Fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one | C₁₉H₁₇FO₃ | 312.34 | 2-Fluorobenzyloxy | Enhanced metabolic stability |
| 7-[(2-Chloro-6-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one | C₁₉H₁₆ClFO₃ | 346.78 | 2-Chloro-6-fluorobenzyloxy | Halogen bonding, lipophilicity |
| 5,7-Bis(benzyloxy)-2-[4-(benzyloxy)phenyl]-4H-chromen-4-one | C₃₆H₂₈O₆ | 556.62 | Triple benzyloxy | Crystallography, π-π interactions |
| 6-[3-(Dimethylamino)prop-2-enoyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one | C₁₉H₂₃NO₄ | 329.40 | Hydroxy, dimethylamino-propenoyl | Polar target engagement |
Research Findings and Implications
- Electron-Withdrawing Groups : Halogenation (e.g., F, Cl) improves resistance to metabolic degradation and enhances interactions with electron-rich enzyme active sites .
- Solubility Trade-offs: While benzyloxy groups increase lipophilicity, hydroxy or amino substituents improve aqueous solubility, highlighting the need for structure-activity relationship (SAR) optimization .
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